molecular formula C24H20ClN3O6 B13417181 (S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester

(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester

Cat. No.: B13417181
M. Wt: 481.9 g/mol
InChI Key: IKXUPIVOWREWNT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzoyl group, and a nitrophenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then reacted with a nitrophenyl compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzoyl compounds .

Scientific Research Applications

(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the nitrophenyl and chlorobenzoyl groups allows for specific interactions with the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H20ClN3O6

Molecular Weight

481.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[2-(2-chlorobenzoyl)-4-nitroanilino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C24H20ClN3O6/c1-15(26-24(31)34-14-16-7-3-2-4-8-16)23(30)27-21-12-11-17(28(32)33)13-19(21)22(29)18-9-5-6-10-20(18)25/h2-13,15H,14H2,1H3,(H,26,31)(H,27,30)/t15-/m0/s1

InChI Key

IKXUPIVOWREWNT-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.